

Deoxyvasicinone: A Technical Guide to its Chemistry, Biological Activity, and Therapeutic Potential

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Compound of Interest

Compound Name: Deoxyvasicinone

Cat. No.: B031485

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IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one[1]

This technical guide provides a comprehensive overview of **Deoxyvasicinone**, a quinazoline alkaloid with emerging therapeutic interest. The document details its chemical identity, synthesis, physicochemical properties, and multifaceted biological activities, with a focus on its potential applications in dermatology and neurodegenerative diseases. Experimental protocols and mechanistic insights are presented to support further research and development.

Chemical Identity and Physicochemical Properties

Deoxyvasicinone, a naturally occurring alkaloid, is characterized by a fused quinazolinone and pyrrolidine ring system.[2] Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Reference
IUPAC Name	2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one	[1][3]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	530-53-0	[1]
Appearance	White solid	[3]
Canonical SMILES	<chem>C1CC2=NC3=CC=CC=C3C(=O)N2C1</chem>	
InChIKey	VARHXCYGZKS000-UHFFFAOYSA-N	

Synthesis of Deoxyvasicinone and its Derivatives

The synthesis of **Deoxyvasicinone** and its analogs is a key area of research for exploring their therapeutic potential. A general synthetic approach involves the reaction of 2-aminobenzamide with a suitable lactone or a related cyclic ketone. More advanced methods, such as the Suzuki-Miyaura cross-coupling reaction, have been employed to synthesize novel derivatives with enhanced biological activities.[4]

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (A Precursor for Derivatization)

This protocol describes a common starting material for the synthesis of various **Deoxyvasicinone** derivatives.

Materials:

- Appropriate starting materials (e.g., substituted 2-aminobenzamides)
- Solvents (e.g., Dichloromethane, Chloroform)

- Reagents for cyclization
- Silica gel for chromatography

Procedure:

- Starting materials are dissolved in a suitable solvent.
- Cyclization is induced under appropriate reaction conditions (e.g., reflux, specific catalyst).
- The reaction mixture is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the pure compound.^[4]
- The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).^[4]

Biological Activities and Therapeutic Potential

Deoxyvasicinone and its derivatives have demonstrated a range of biological activities, with significant potential in the treatment of hyperpigmentation disorders and Alzheimer's disease.

Anti-Melanogenic Activity

Deoxyvasicinone has been shown to reduce melanin content in both murine and human melanoma cell lines.^{[3][5]} This effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis, but rather through the downregulation of genes encoding for melanogenic enzymes.^{[3][6]}

Deoxyvasicinone exerts its anti-melanogenic effects by modulating the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.^{[3][5]} The proposed signaling pathway involves the suppression of the cAMP/PKA/CREB axis, which leads to decreased MITF expression and subsequent downregulation of its target genes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).^{[3][6][7]}

Proposed signaling pathway of **Deoxyvasicinone** in melanogenesis inhibition.

This protocol details the procedure for quantifying the effect of **Deoxyvasicinone** on melanin production in cell culture.

Materials:

- B16F10 or MNT-1 melanoma cells
- Cell culture medium and supplements
- α -Melanocyte-stimulating hormone (α -MSH)
- **Deoxyvasicinone**
- 1 N NaOH
- Spectrophotometer

Procedure:

- Seed melanoma cells in a multi-well plate and culture for 24 hours.
- Treat the cells with various concentrations of **Deoxyvasicinone** in the presence of α -MSH for 48-72 hours.
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells with 1 N NaOH.
- Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
- Normalize the melanin content to the total protein concentration of each sample.

Potential Therapeutic for Alzheimer's Disease

Deoxyvasicinone and its synthetic derivatives have emerged as promising candidates for the treatment of Alzheimer's disease.[8] Their therapeutic potential stems from a multi-target

approach, primarily through the inhibition of cholinesterases and the modulation of amyloid- β (A β) peptide aggregation.[2][9][10]

Several **Deoxyvasicinone** derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC₅₀ values in the nanomolar range.[2][9] Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzymes.[2][9]

Table of Cholinesterase Inhibition by **Deoxyvasicinone** Derivatives:

Compound	Target	IC ₅₀ (nM)	Reference
12h	hAChE	5.31 ± 2.8	[2][9]
hBChE	4.35 ± 0.32	[2][9]	
12n	hAChE	4.09 ± 0.23	[2][9]
12q	hAChE	7.61 ± 0.53	
hBChE	2.35 ± 0.14	[2][9]	[11]
g17	AChE	240 ± 40	

hAChE: human acetylcholinesterase; hBChE: human butyrylcholinesterase

In addition to cholinesterase inhibition, certain **Deoxyvasicinone** derivatives have been shown to inhibit the self-aggregation of A β _{1–42} peptides, a key pathological hallmark of Alzheimer's disease.[2][9] Some derivatives also demonstrate metal-chelating properties, which may contribute to their anti-aggregation effects.[2][9]

The development of **Deoxyvasicinone**-based therapeutics for Alzheimer's disease follows a structured workflow from initial design to in vivo validation.

Experimental workflow for developing **Deoxyvasicinone**-based AD therapeutics.

This protocol outlines a common method for assessing the AChE inhibitory activity of **Deoxyvasicinone** derivatives.

Materials:

- Acetylcholinesterase (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **Deoxyvasicinone** derivatives
- Microplate reader

Procedure:

- Prepare solutions of the enzyme, substrate (ATCI), and chromogen (DTNB) in phosphate buffer.
- In a 96-well plate, add the buffer, the test compound (**Deoxyvasicinone** derivative) at various concentrations, and the enzyme solution.
- Incubate the mixture for a defined period at a controlled temperature.
- Initiate the reaction by adding the substrate, ATCI.
- Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

Deoxyvasicinone represents a versatile natural product scaffold with significant therapeutic potential. Its well-defined chemical structure and amenability to synthetic modification make it an attractive starting point for the development of novel drugs. The demonstrated biological activities, particularly in the realms of dermatology and neurodegenerative diseases,

underscore the importance of continued research into this promising compound and its derivatives. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation and accelerate the translation of **Deoxyvasicinone**-based therapies from the laboratory to the clinic.

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